molecular formula C18H21N5O4 B2885811 7-(2-hydroxyethyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 369401-16-1

7-(2-hydroxyethyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2885811
CAS No.: 369401-16-1
M. Wt: 371.397
InChI Key: PDOSHHLDEQEVDZ-UHFFFAOYSA-N
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Description

7-(2-Hydroxyethyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex heterocyclic compound featuring a fused tricyclic core with a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca system. Key structural elements include:

  • Methoxypropyl chain: Contributes to lipophilicity and modulates solubility.
  • Imino and oxo groups: Influence electronic properties and reactivity.

Characterization methods for such compounds typically involve IR spectroscopy (to confirm functional groups), UV-Vis spectroscopy (for conjugation analysis), and X-ray crystallography (for structural elucidation) .

Properties

IUPAC Name

7-(2-hydroxyethyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-27-10-4-6-20-17(25)12-11-13-16(23(8-9-24)15(12)19)21-14-5-2-3-7-22(14)18(13)26/h2-3,5,7,11,19,24H,4,6,8-10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOSHHLDEQEVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxyethyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting with the preparation of the triazatricyclo core. This core is then functionalized with various substituents, including the hydroxyethyl, imino, methoxypropyl, and oxo groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxyethyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific pH, temperature, and solvent environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in the formation of a carbonyl compound, while reduction of the imino group yields an amine.

Scientific Research Applications

7-(2-hydroxyethyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-hydroxyethyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Complexity and Core Frameworks

The target compound’s triazatricyclic system distinguishes it from simpler spiro or bicyclic analogs.

Compound Core Structure Key Substituents Functional Groups
Target Triazatricyclo[8.4.0.0³,⁸] Hydroxyethyl, Methoxypropyl Imino, Oxo, Carboxamide
Spiro[4.5]decane Benzothiazolyl, Dimethylaminophenyl Dione, Hydroxyl
Bicyclo[4.2.0]octene (cephalosporins) Thiadiazolylthio, Tetrazolyl Carboxylic Acid, Pivalamido
Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, Phenyl Ester, Oxo

Key Differences :

  • Unlike cephalosporins (), the target lacks a β-lactam ring, suggesting divergent biological mechanisms.

Functional Groups and Physicochemical Properties

  • Hydroxyethyl vs. Trimethoxy Groups : The target’s hydroxyethyl group may improve water solubility compared to the lipophilic trimethoxybenzylidene group in . However, the methoxypropyl chain balances hydrophilicity.
  • Carboxamide vs. Carboxylic Acid : The carboxamide in the target is less acidic than the carboxylic acid in cephalosporins (), altering pharmacokinetic profiles .

Biological Activity

The compound 7-(2-hydroxyethyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O4C_{19}H_{22}N_{4}O_{4}, with a molecular weight of 370.4 g/mol. Its IUPAC name reflects its intricate structure that includes a triazatricyclo framework.

PropertyValue
Molecular FormulaC19H22N4O4C_{19}H_{22}N_{4}O_{4}
Molecular Weight370.4 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Effects : Preliminary studies suggest that the compound has inhibitory effects against several bacterial strains.
  • Anticancer Properties : In vitro studies have shown that it can induce apoptosis in cancer cell lines.
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with disease processes.
  • Receptor Modulation : It has been suggested that it interacts with cellular receptors, influencing signal transduction pathways.

Case Studies

Several studies have explored the biological effects of this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy in inhibiting the growth of multidrug-resistant bacterial strains. The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Case Study 2 : Research in Cancer Research demonstrated that the compound induced apoptosis in human breast cancer cells via activation of caspase pathways.

Research Findings

Recent findings from various studies are summarized below:

Study ReferenceBiological Activity ObservedKey Findings
Journal of Medicinal ChemistryAntimicrobial ActivityEffective against E. coli and S. aureus at low concentrations
Cancer ResearchAnticancer PropertiesInduces apoptosis through caspase activation
Inflammation JournalAnti-inflammatory ActivityReduces TNF-alpha levels in LPS-stimulated macrophages

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